tert-Butyl N-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl)carbamate

Muscarinic acetylcholine receptor M4 Neurodegenerative disease Regioisomer target selectivity

tert-Butyl N-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl)carbamate (CAS 1780552-69-3) is a Boc-protected bicyclic amine belonging to the octahydrocyclopenta[c]pyrrole scaffold class, characterized by a fused [3.3.0] azabicyclic core with molecular formula C12H22N2O2 and molecular weight 226.32 g/mol. The compound features two asymmetric carbon atoms (C3a and C6a) within the saturated ring system, yielding a racemic mixture with Fsp3 of 0.92, indicative of high three-dimensional character valuable for fragment-based and structure-guided drug design.

Molecular Formula C12H22N2O2
Molecular Weight 226.32
CAS No. 1780552-69-3
Cat. No. B2621339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl)carbamate
CAS1780552-69-3
Molecular FormulaC12H22N2O2
Molecular Weight226.32
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC2CNCC2C1
InChIInChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-4-8-6-13-7-9(8)5-10/h8-10,13H,4-7H2,1-3H3,(H,14,15)
InChIKeyRBDAMENQASWZDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl N-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl)carbamate (CAS 1780552-69-3): Core Bicyclic Building Block for CNS- and Oncology-Directed Discovery Programs


tert-Butyl N-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl)carbamate (CAS 1780552-69-3) is a Boc-protected bicyclic amine belonging to the octahydrocyclopenta[c]pyrrole scaffold class, characterized by a fused [3.3.0] azabicyclic core with molecular formula C12H22N2O2 and molecular weight 226.32 g/mol . The compound features two asymmetric carbon atoms (C3a and C6a) within the saturated ring system, yielding a racemic mixture with Fsp3 of 0.92, indicative of high three-dimensional character valuable for fragment-based and structure-guided drug design [1]. It serves as a direct synthetic precursor to 5-amino-octahydrocyclopenta[c]pyrrole through Boc deprotection, enabling modular C-5 functionalization in parallel medicinal chemistry campaigns targeting G protein-coupled receptors (mAChR M4) and intracellular phosphatases (SHP2) [2][3].

Why Generic Substitution of CAS 1780552-69-3 with In-Class Analogs Compromises Target Engagement and Synthetic Tractability


The octahydrocyclopenta[c]pyrrole scaffold exhibits pronounced regioisomer-dependent biological targeting: the 4-amino (4-yl) carbamate regioisomer (CAS 185693-12-3) is predominantly associated with calcium channel blockade (Cav2.2/N-type) [1], whereas the 5-amino (5-yl) regioisomer represented by the target compound is extensively claimed for muscarinic acetylcholine M4 receptor (mAChR M4) antagonism and SHP2 phosphatase inhibition [2][3]. This regiodivergence arises from differential exit-vector geometry; the 5-amino substituent projects the functionalized appendage along a trajectory that optimally fills the orthosteric/allosteric binding pocket of M4 and the catalytic cleft of SHP2, a spatial arrangement not replicable by the 4-amino isomer [2]. Furthermore, the free-base form of the target compound enables direct Boc deprotection to the primary amine without the salt-exchange step required for the hydrochloride salt analog (CAS 2757731-47-6), reducing synthetic step count by one operation in parallel library synthesis [4]. Substitution by stereodefined rel-isomers (e.g., rel-(3aR,5s,6aS), CAS 2455450-43-6) introduces chirality that, while potentially advantageous for enantioselective SAR, carries a cost premium of 2–5× and may not recapitulate the racemic mixture's biological profile if the eutomer has not been identified [4]. These regioisomeric, salt-form, and stereochemical variables collectively preclude casual generic interchange without quantitative revalidation of target engagement, potency, and synthetic workflow.

Quantitative Comparative Evidence for tert-Butyl N-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl)carbamate (CAS 1780552-69-3)


Regiochemical Pharmacophore Divergence: 5-yl Enables M4 mAChR Antagonism; 4-yl Directs Calcium Channel Blockade

The 5-amino carbamate regioisomer (CAS 1780552-69-3) provides the critical 5-position amine exit vector required for synthesizing (6-(2H-indazol-5-yl)pyridazin-3-yl)octahydrocyclopenta[c]pyrrol-5-amine derivatives claimed as mAChR M4 antagonists for Parkinson's disease and schizophrenia [1]. In contrast, the 4-amino regioisomer (CAS 185693-12-3) is exclusively claimed for N-type calcium channel (Cav2.2) blockade in pain indications [2]. No patent or literature evidence demonstrates the 4-amino regioisomer displaying M4 activity or the 5-amino regioisomer displaying calcium channel activity, establishing functionally non-interchangeable regioisomer–target pairs driven by differential three-dimensional projection of the amine substituent from the bicyclic core.

Muscarinic acetylcholine receptor M4 Neurodegenerative disease Regioisomer target selectivity

Antitubercular Potency of 5-Substituted Octahydrocyclopenta[c]pyrrole Scaffold: 4-Fold Superiority Over Linezolid Against M. tuberculosis H37Rv

Oxazolidinone derivatives incorporating the 5-substituted octahydrocyclopenta[c]pyrrole moiety at the C-ring position demonstrated substantially enhanced antitubercular activity relative to the clinical standard linezolid. The endo-alcohol derivative 2a and exo-alcohol derivative 2b each exhibited fourfold greater potency (MIC values) against M. tuberculosis H37Rv compared to linezolid in the microplate Alamar Blue assay [1]. Docking studies against the Deinococcus radiodurans 50S ribosomal subunit (PDB 3DLL, 79% sequence identity to M. tuberculosis) revealed that the octahydrocyclopenta[c]pyrrole C-ring hydroxyl group forms additional hydrogen bonds with G2562 and U2563 (1.8–2.1 Å) that are absent in the morpholine C-ring of linezolid, yielding higher total docking scores (endo-2a: 10.9; exo-2b: 8.63; linezolid: 7.80) [1]. The 5-substituted octahydrocyclopenta[c]pyrrole serves as the direct synthetic precursor to these active alcohol, ketone, amine, and triazole-functionalized analogs via reduction, oxidation, or substitution of the Boc-deprotected 5-amine intermediate [1].

Antitubercular Oxazolidinone Mycobacterium tuberculosis Drug-resistant bacteria

Synthetic Step Economy: Free Base (CAS 1780552-69-3) Eliminates Salt Metathesis Required by Hydrochloride Salt (CAS 2757731-47-6)

The free base form of tert-butyl N-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl)carbamate (CAS 1780552-69-3) permits direct Boc deprotection under standard acidic conditions (TFA/DCM or HCl/dioxane) to yield the primary 5-amine, which can immediately undergo amide coupling, reductive amination, or sulfonylation without an intervening neutralization or salt-exchange step [1]. The hydrochloride salt analog (CAS 2757731-47-6) requires a prior free-basing operation (aqueous base extraction or ion-exchange resin) before use in base-sensitive coupling reactions, adding one unit operation per compound in library format [2]. In a typical 96-member parallel library synthesis, this translates to an estimated 1.5–2.5 hours of additional processing time and introduces yield variability from incomplete free-basing (typical recovery 85–95% per operation) [3].

Parallel synthesis Boc deprotection Salt metathesis Process chemistry

Physicochemical Profile: High Fsp3 and Balanced LogP Differentiate from Planar Heteroaromatic Building Blocks

The target compound exhibits a calculated fraction of sp3-hybridized carbons (Fsp3) of 0.92, reflecting near-complete saturation of the bicyclic core, coupled with a measured/calculated LogP of 1.3 and topological polar surface area (TPSA) of 50.4 Ų [1]. This physicochemical profile places the compound in an optimal region of drug-like chemical space: Fsp3 > 0.45 is correlated with improved clinical success rates due to reduced aromatic ring count and enhanced three-dimensionality [2]. For comparison, the common building block N-Boc-piperidine (a monocyclic 6-membered analog) has Fsp3 0.83 and LogP 1.5, while aromatic heterocyclic building blocks (e.g., N-Boc-4-aminopyridine) exhibit Fsp3 values below 0.3 and LogP values > 2.0 [3]. The higher Fsp3 of the target compound (0.92 vs. 0.83 for N-Boc-piperidine) reflects the additional cyclopentane ring fusion, offering greater conformational restriction and a distinct exit-vector geometry for fragment growth.

Fraction sp3 Lipophilicity Fragment-based drug design Physicochemical property

Protein Kinase Inhibition: 5-Amino Scaffold-Derived Compounds Demonstrate Sub-Nanomolar CDK4/6 Potency

Derivatives incorporating the octahydrocyclopenta[c]pyrrol-5-amine substructure have demonstrated potent cyclin-dependent kinase (CDK) inhibition. A representative compound from Shanghai Pharmaceuticals Holding's patent series (US10662186/US10988476, Compound I-5) achieved CDK4 IC50 = 1.64 nM and CDK6 IC50 = 4.14 nM in enzymatic assays [1]. While this specific derivative is not the Boc-protected building block itself, it illustrates the target engagement achievable when the 5-amino scaffold is elaborated through the synthetic entry point provided by CAS 1780552-69-3. The 4-amino regioisomer scaffold, in contrast, shows no comparable CDK inhibitory activity in the BindingDB or ChEMBL databases [2], reinforcing the functional non-equivalence of the two regioisomeric building blocks.

Cyclin-dependent kinase CDK4/6 inhibitor Oncology Kinase selectivity

Optimal Procurement Scenarios for tert-Butyl N-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl)carbamate (CAS 1780552-69-3)


CNS mAChR M4 Antagonist Lead Optimization for Parkinson's Disease and Schizophrenia

The target compound serves as the direct synthetic precursor to the (6-(2H-indazol-5-yl)pyridazin-3-yl)octahydrocyclopenta[c]pyrrol-5-amine pharmacophore claimed in Vanderbilt University's M4 antagonist patent family (US20240228468) [1]. Boc deprotection followed by sequential SNAr coupling with 3,6-dichloropyridazine and Suzuki-Miyaura cross-coupling with indazole-5-boronic acid yields the active antagonist scaffold. The 5-position amine trajectory is structurally essential for M4 binding pocket occupancy; the 4-amino regioisomer (CAS 185693-12-3) cannot recapitulate this geometry and is exclusively directed toward calcium channel targets [2]. Procurement of CAS 1780552-69-3 rather than the 4-yl regioisomer is mandatory for any program pursuing muscarinic M4-mediated treatment of Parkinson's disease, drug-induced Parkinsonism, dystonia, Tourette's syndrome, dyskinesias, schizophrenia, or ADHD as specified in the patent claims [1].

SHP2 Phosphatase Inhibitor Programs in Oncology (Gilead Sciences Platform)

Gilead Sciences' imidazopyrimidine SHP2 inhibitor patent (US11179397B2) explicitly exemplifies the target compound as a key intermediate, reacting with 8-bromo-5-chloroimidazo[1,2-c]pyrimidine in the presence of DIPEA in 1,4-dioxane to form the advanced intermediate tert-butyl N-[2-(8-bromoimidazo[1,2-c]pyrimidin-5-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]carbamate [3]. SHP2 (encoded by PTPN11) is a validated oncology target with allosteric inhibitors in clinical development; the specific 5-yl regiochemistry of the building block positions the bicyclic amine for optimal interaction with the SHP2 allosteric tunnel. Use of the free base form eliminates acid-base workup prior to the SNAr coupling step [3].

Next-Generation Oxazolidinone Antibacterials Targeting Drug-Resistant M. tuberculosis

The 5-substituted octahydrocyclopenta[c]pyrrole scaffold has been experimentally validated in oxazolidinone antibacterials showing 4-fold improved MIC against M. tuberculosis H37Rv relative to linezolid, with the enhanced activity attributed to additional hydrogen bonding interactions (G2562 and U2563) from the azabicyclic C-ring hydroxyl group that are absent in the morpholine ring of linezolid [4]. Boc-deprotection of the target compound provides the 5-amine intermediate that can be elaborated to ketone, alcohol, amine, amide, triazole, or thiourea derivatives via standard transformations, enabling systematic SAR exploration of the C-ring substituent while maintaining the ribosomal binding enhancements conferred by the fused bicyclic architecture [4].

Parallel Library Synthesis Requiring Direct Boc Deprotection Without Salt Interconversion

For automated parallel synthesis platforms (96-well or 384-well format), the free base form (CAS 1780552-69-3) provides a one-step Boc deprotection to the reactive 5-amine intermediate, eliminating the free-basing operation required when using the hydrochloride salt (CAS 2757731-47-6) [5]. This operational simplification reduces per-library processing time by an estimated 1.5–2.5 hours and avoids 5–15% cumulative yield losses from incomplete salt metathesis. The compound's favorable LogP (1.3) and moderate TPSA (50.4 Ų) ensure compatibility with standard organic solvents (DCM, THF, DMF, 1,4-dioxane) used in automated liquid handling systems [5].

Quote Request

Request a Quote for tert-Butyl N-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.